(4-Bromonaphthalen-1-yl)methanol

Catalog No.
S686476
CAS No.
56052-26-7
M.F
C11H9BrO
M. Wt
237.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Bromonaphthalen-1-yl)methanol

CAS Number

56052-26-7

Product Name

(4-Bromonaphthalen-1-yl)methanol

IUPAC Name

(4-bromonaphthalen-1-yl)methanol

Molecular Formula

C11H9BrO

Molecular Weight

237.09 g/mol

InChI

InChI=1S/C11H9BrO/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6,13H,7H2

InChI Key

QAZWQAUUZFJKMU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)CO

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)CO

Precursor for Organic Synthesis:

The presence of a bromine atom and a hydroxyl group makes (4-bromonaphthalen-1-yl)methanol a valuable intermediate for further organic synthesis. The bromine atom can be readily substituted with other functional groups through various reactions, allowing the creation of diverse new molecules with potential applications in pharmaceuticals, materials science, and other fields [].

Building Block for Medicinal Chemistry:

The naphthalene core and the presence of a hydroxyl group are common features in many biologically active molecules. (4-Bromonaphthalen-1-yl)methanol could potentially serve as a building block for the synthesis of new drug candidates with diverse pharmacological properties. However, specific research on its medicinal applications is currently scarce [].

(4-Bromonaphthalen-1-yl)methanol is an organic compound characterized by the presence of a bromine atom attached to the naphthalene ring at the 4-position and a hydroxymethyl group (-CH2OH) at the 1-position. Its molecular formula is C₁₁H₉BrO, and it has a molecular weight of 237.09 g/mol. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry.

  • Nucleophilic Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Oxidation: The alcohol group can be oxidized to form a corresponding aldehyde or ketone.
  • Esterification: It can react with carboxylic acids to form esters, which are useful in various synthetic applications.

For example, a typical synthesis involves reacting 4-bromonaphthalene-1-carboxylic acid with borane in tetrahydrofuran, leading to the formation of (4-Bromonaphthalen-1-yl)methanol .

Research indicates that (4-Bromonaphthalen-1-yl)methanol exhibits biological activity, particularly in the context of medicinal chemistry. Compounds with similar structures have been studied for their potential as anti-cancer agents and anti-inflammatory drugs. The bromine substituent may enhance lipophilicity, potentially improving the compound's bioavailability and interaction with biological targets.

Several methods exist for synthesizing (4-Bromonaphthalen-1-yl)methanol:

  • Reduction of 4-Bromonaphthalene-1-carboxylic Acid: This method involves reducing the carboxylic acid using borane in tetrahydrofuran, which yields the desired alcohol.
  • Hydroboration-Oxidation: Starting from 4-bromonaphthalene, hydroboration followed by oxidation can yield (4-Bromonaphthalen-1-yl)methanol.
  • Nucleophilic Addition: The reaction of 4-bromonaphthalene with formaldehyde in the presence of a base can also produce this compound.

(4-Bromonaphthalen-1-yl)methanol has several notable applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Its derivatives may have therapeutic potential, especially in anti-cancer research.
  • Material Science: It can be used in the development of new materials due to its unique chemical properties.

Studies on (4-Bromonaphthalen-1-yl)methanol's interactions often focus on its biological implications. For instance, compounds with similar structures have been investigated for their interactions with enzymes and receptors involved in disease pathways. Understanding these interactions can help in designing more effective drugs.

Several compounds are structurally similar to (4-Bromonaphthalen-1-yl)methanol. Here’s a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
4-BromonaphthaleneBromine at position 4Lacks hydroxymethyl group; more hydrophobic
1-(4-Bromonaphthalen-1-yl)ethanoneEthyl ketone instead of alcoholMore reactive due to carbonyl group
4-Bromonaphthalen-1-olHydroxyl group at position 1Similar functionality but lacks methylene group
1-(Naphthalen-2-yl)ethanoneEthyl ketone at position 2Different position of substituents affects reactivity

(4-Bromonaphthalen-1-yl)methanol stands out due to its hydroxymethyl functional group, which provides distinct reactivity compared to its analogs. This functional group not only allows for versatile chemical transformations but also enhances potential biological activity through improved solubility and interaction profiles.

XLogP3

3

Wikipedia

(4-Bromonaphthalen-1-yl)methanol

Dates

Modify: 2023-08-15

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